Pemigatinib functions as a competitive ATP-binding site inhibitor. Its high selectivity and potency are derived from specific molecular interactions within the kinase domain of FGFRs.
The diagram below illustrates how this compound inhibits the FGFR signaling pathway.
Biochemical and cellular assays confirm this compound's potency and specificity. The data below, primarily from kinase activity inhibition assays and cellular proliferation studies in Ba/F3 cells, quantify its efficacy [1].
Table 1: Inhibitory Profile (IC₅₀) of this compound
| Target | Kinase Assay IC₅₀ (nM) | Cellular Proliferation Assay IC₅₀ (nM) |
|---|---|---|
| FGFR1 | 0.2 | 1.2 |
| FGFR2 | 1.2 | 0.3 |
| FGFR3 | 1.4 | 1.2 |
| FGFR4 | 15 | 12 |
| Parental Ba/F3 | >5000 | >5000 |
High-resolution structural data provides the definitive basis for understanding this compound's mechanism of action.
A significant challenge with targeted kinase therapies is the emergence of acquired resistance, often through gatekeeper mutations. Biochemical profiling reveals this compound's variable susceptibility to these mutations [1].
Table 2: this compound Sensitivity to FGFR Gatekeeper Mutations
| FGFR Isoform & Mutation | Kinase Assay IC₅₀ (nM) | Fold Change vs. Wild-Type |
|---|---|---|
| FGFR2 (Wild-Type) | 1.2 | (Baseline) |
| FGFR2 V564I | 7.0 | ~6-fold increase |
| FGFR2 V564F | >1000 | >800-fold increase |
| FGFR1 (Wild-Type) | 0.2 | (Baseline) |
| FGFR1 V561M | 149 | ~750-fold increase |
| FGFR3 (Wild-Type) | 1.4 | (Baseline) |
| FGFR3 V555M | 107 | ~76-fold increase |
This data indicates that this compound retains excellent activity against the FGFR2 V564I mutation but shows significantly reduced potency against methionine (FGFR1 V561M, FGFR3 V555M) and phenylalanine (FGFR2 V564F) substitutions [1].
Clinical trials validate the therapeutic impact of FGFR inhibition by this compound and provide insights into its pharmacodynamics.
For drug development professionals, several key insights emerge from the data:
The gram-scale synthesis of this compound, as disclosed by Incyte Corporation, is a multi-step process [1]. The table below summarizes the key intermediates and reaction conditions.
| Step | Starting Material | Product (Intermediate) | Key Reaction / Conditions | Reported Yield |
|---|---|---|---|---|
| 1 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (PEMI-001) | N-TIPS protected compound (PEMI-002) | Protection with triisopropylchlorosilane (TIPSCl) | 91% |
| 2 | PEMI-002 | Aldehyde PEMI-003 | Formylation with DMF and sec-butyllithium | - |
| 3 | PEMI-003 | PEMI-004 | Nucleophilic substitution with ethylamine | 92% |
| 4 | PEMI-004 & 2,6-difluoro-3,5-dimethoxyaniline (PEMI-005) | PEMI-006 | Reductive amination | 82% |
| 5 | PEMI-006 | PEMI-007 | Cyclization with triphosgene | 92% |
| 6 | PEMI-007 & sulfonyl chloride | PEMI-008 | Substitution reaction | - |
| 7 | PEMI-008 | Aldehyde PEMI-009 | Formylation with DMF | 91% |
| 8 | PEMI-009 & Morpholine (PEMI-010) | PEMI-011 | Reductive amination with sodium triacetoxyborohydride (STAB) | - |
| 9 | PEMI-011 | This compound | Desulfonylation with TBAF | - |
An alternative synthesis pathway starts directly from 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (258). A nucleophilic substitution with ethylamine gives compound 259 in 92% yield, followed by reductive amination with 2,6-difluoro-3,5-dimethoxyaniline (260) to yield compound 261 (82%). Cyclization using triphosgene yields intermediate 262 (92%), which then undergoes substitution. A Bouveault reaction yields aldehyde 265 (91%), and a final Borch reduction with morpholine, followed by cleavage, provides this compound [1].
This compound's mechanism involves highly potent and selective inhibition of FGFR1-3 tyrosine kinases, which blocks downstream signaling and induces specific cellular changes [2] [1] [3].
This compound inhibits FGFR signaling, inducing multiple anti-tumor effects.
For researchers investigating this compound's effects, here are methodologies from recent studies.
The field continues to evolve with ongoing clinical trials exploring this compound in various cancers and combination therapies [2] [3].
The half-maximal inhibitory concentration (IC₅₀) values from biochemical kinase assays demonstrate that pemigatinib is a highly potent and selective inhibitor of FGFR1-3, with significantly reduced activity against FGFR4 [1] [2] [3].
Table 1: Biochemical IC₅₀ Values of this compound against FGFR Isoforms
| FGFR Isoform | Reported IC₅₀ (nM) | Source/Reference |
|---|---|---|
| FGFR1 | 0.2 - 0.4 nM | [1] [2] [3] |
| FGFR2 | 0.5 - 1.2 nM | [1] [2] [3] |
| FGFR3 | 1.0 - 1.4 nM | [1] [2] [3] |
| FGFR4 | 15 - 30 nM | [1] [2] [3] |
This inhibitory profile is further supported by cellular proliferation assays. In Ba/F3 cells engineered to depend on specific FGFRs for growth, this compound potently inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-translocated cells (IC₅₀ values of 1.2, 0.3, and 1.2 nM, respectively), while showing minimal effect on parental Ba/F3 cells or those expressing FGFR4 (IC₅₀ of 12 nM) [2].
The IC₅₀ values in the table above were primarily determined through the following standardized experimental methods.
This assay directly measures the inhibition of the target kinase's enzymatic activity [1] [2].
This functional assay evaluates the compound's ability to inhibit FGFR-dependent cell growth [1] [2].
The diagram below illustrates the core FGFR signaling pathway and the mechanism of action for this compound.
Diagram 1: FGFR signaling is initiated by ligand binding and receptor dimerization, activating key downstream pathways. This compound binds the ATP-binding pocket of FGFR1-3, inhibiting autophosphorylation and subsequent signal transduction [5] [1] [2].
A significant challenge in targeted therapy is acquired resistance, often driven by gatekeeper mutations in the kinase domain [2]. Biochemical profiling reveals this compound's varying efficacy against these mutants:
Table 2: this compound Sensitivity to FGFR Gatekeeper Mutations
| FGFR Isoform & Mutation | Reported IC₅₀ (nM) | Fold Change (vs. Wild Type) |
|---|---|---|
| FGFR2 V564I | 7 nM | ~4.7-fold reduction |
| FGFR1 V561M | 149 nM | ~745-fold reduction |
| FGFR3 V555M | 107 nM | ~76-fold reduction |
Structural analyses indicate that this compound's difluoromethoxyphenyl ring occupies a hydrophobic pocket containing the gatekeeper valine. Replacing valine with the bulkier methionine or phenylalanine causes steric clashes that diminish this compound's binding affinity [2].
Beyond its approved use in cholangiocarcinoma, preclinical studies highlight this compound's potential in other contexts. Research shows it can overcome resistance to KRAS G12C inhibitors in non-small cell lung cancer with a mesenchymal phenotype and high FGFR1 expression [4]. Additionally, this compound enhances radiosensitivity in glioblastoma stem cells by inhibiting the FGFR1/FOXM1 pathway and downregulating S100A4, a biomarker of mesenchymal transition [5].
The following table consolidates the key in vitro and in silico metabolic parameters for this compound, as identified in the research.
| Parameter | Value | Experimental Context |
|---|---|---|
| In Vitro Half-life (t₁/₂) | 27.29 min [1] [2] [3] | Human Liver Microsomes (HLM) |
| Intrinsic Clearance (CLᵢₙₜ) | 25.40 µL/min/mg [1] [2] [3] | Human Liver Microsomes (HLM) |
| Predicted Bioavailability | Moderate (suggesting good bioavailability) [1] [2] [3] | Based on a moderate extraction ratio |
| Major Metabolizing Enzyme | CYP3A4 [4] | Identified via in vitro studies |
| In Silico Metabolic Lability | - | Predicted by StarDrop's WhichP450 module [2] |
The data in the table above was generated using the following validated experimental methods.
This method was developed for the precise quantification of this compound in a human liver microsome (HLM) matrix [1] [2].
The metabolic stability assay was conducted to measure the depletion of this compound over time [5] [2].
The metabolic characteristics of this compound have direct implications for its clinical use.
The diagram below illustrates the pathway targeted by this compound and its consequences.
> this compound inhibits the FGFR signaling pathway, blocking downstream signals that drive tumor cell processes.
The table below summarizes the core characteristics of pemigatinib.
| Property | Description |
|---|---|
| Drug Name | This compound (INCB054828; brand name: Pemazyre) |
| Primary Target | Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2] [3] |
| Mechanism of Action | Selective, competitive ATP-binding inhibitor that blocks FGFR autophosphorylation and downstream signaling (e.g., MAPK, PI3K/AKT, JAK/STAT pathways) [2] [3] [4] |
| Key Biochemical Potency (IC₅₀) | FGFR1: ~0.4 nM; FGFR2: ~0.5 nM; FGFR3: ~1.0 nM; FGFR4: ~30 nM (demonstrating high selectivity for FGFR1-3) [1] |
| Primary Approved Indication | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [2] [5] |
This compound exerts its effects by targeting the FGFR signaling pathway, and research is uncovering broader applications, particularly in overcoming drug resistance.
The diagram below illustrates the FGFR signaling pathway and the molecular consequences of its inhibition by this compound.
This compound inhibits FGFR activation, blocking key cancer-promoting signaling pathways. [2] [3] [4]
Treatment with this compound induces several biological effects across different cancer cell lines, including:
Preclinical studies highlight this compound's potential in combination therapies to overcome resistance:
Sensitizing Glioblastoma to Standard Therapies: In glioblastoma stem cells (GSCs), FGFR1 signaling is a key mediator of radioresistance [1] [6]. This compound inhibits FGFR1 signaling, promotes its degradation, and downregulates resistance-associated genes like S100A4 and FOXM1 [1]. This significantly enhances GSCs' sensitivity to radiation therapy in vitro and shows promising trends for prolonged survival in mouse models [1]. Recent research also demonstrates that this compound can sensitize GSCs to Tumor Treating Fields (TTFields) [6].
Overcoming KRAS G12C Inhibitor Resistance: In non-small cell lung cancer (NSCLC) with a mesenchymal-like phenotype and high FGFR1 expression, FGFR signaling acts as a feedback mechanism that confers inherent resistance to KRAS G12C inhibitors (e.g., sotorasib, adagrasib) [7] [8]. The combination of this compound and a KRAS G12C inhibitor shows high Bliss synergy, effectively overcoming this resistance in both in vitro and in vivo models [7] [8]. Knockdown experiments confirmed that FGFR1, but not FGFR2-4, is responsible for this synergistic effect [7].
A 2025 systematic review of five studies (459 patients) consolidated the efficacy of this compound in its approved population [2]:
| Efficacy Measure | Result |
|---|---|
| Objective Response Rate (ORR) | 43.2% |
| Complete Response (CR) | 3.0% |
| Partial Response (PR) | 40.2% |
| Stable Disease (SD) | 36.9% |
| Disease Control Rate (DCR = CR+PR+SD) | 80.1% |
| Progressive Disease (PD) | 14.9% |
| Median Progression-Free Survival (PFS) | 6.3 - 8.7 months (varies by study cohort) |
The table below summarizes the most common adverse events (AEs) associated with this compound from the systematic review and a 2025 real-world pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) [2] [9].
| Adverse Event | Frequency (Clinical Data) | Frequency (Real-World FAERS Data) |
|---|---|---|
| Hyperphosphatemia | 48.0% | Most frequent in "Metabolism and nutrition disorders" |
| Fatigue | 33.0% | Frequently reported ("General disorders") |
| Alopecia | 32.7% | Information missing |
| Diarrhea | 28.6% | Frequently reported ("Gastrointestinal disorders") |
| Dry Eye | 20.1% | Frequently reported ("Skin and subcutaneous tissue disorders") |
| Other Ocular Toxicity | Keratitis, retinal detachment, blurred vision | Information missing |
The real-world study also identified novel AEs not initially highlighted in clinical trials, such as reduced fluid intake, and noted a median time-to-onset of AEs of 29 days for this compound [9].
For researchers investigating this compound in combination with other therapies, the following workflow outlines a standard preclinical methodology. This is adapted from studies on its combination with KRAS G12C inhibitors in NSCLC [7] [8].
Standard workflow for evaluating this compound in drug combinations, from screening to in vivo validation. [7] [8]
Pemigatinib (PMB) is an orally administered, selective, potent small-molecule inhibitor targeting fibroblast growth factor receptor (FGFR) 1, 2, and 3. It received accelerated approval from the US Food and Drug Administration in April 2020 for the treatment of adults with previously treated, unresectable metastatic or locally advanced cholangiocarcinoma with a FGFR2 fusion or rearrangement [1] [2]. As a targeted therapy, this compound represents a significant advancement in the management of this rare but aggressive malignancy, with expanding clinical investigation across various solid tumors harboring FGFR alterations [3].
The development of robust bioanalytical methods is crucial for understanding the pharmacokinetic profile and metabolic fate of pharmaceutical compounds during drug development. Accurate quantification of drug concentrations in biological matrices enables researchers to determine critical parameters such as metabolic stability, intrinsic clearance, and potential drug-drug interactions [1]. For this compound specifically, assessing its metabolic stability in human liver microsomes (HLMs) provides valuable insights into its hepatic extraction ratio and potential oral bioavailability, guiding dosage regimen optimization [1].
This application note presents a comprehensive LC-MS/MS methodology specifically developed and validated for the precise quantification of this compound in human liver microsomes. The established protocol offers significant advantages over previously reported methods, including enhanced sensitivity, improved selectivity through multiple reaction monitoring (MRM), and a streamlined isocratic elution system that reduces analytical runtime and solvent consumption [1]. The method has been successfully applied to evaluate the metabolic stability of this compound, providing essential data for predicting its in vivo performance and informing clinical development strategies.
The analytical system consisted of a Waters Acquity UPLC (serial number H10UPH) coupled with an Acquity TQD mass spectrometer (serial number QBB1203). The entire system was controlled by MassLynx 4.1 software (Version 4.1, SCN 805), with data processing performed automatically using the integrated 'QuanLynx' module. Mass tuning was optimized using the IntelliStart software [1].
Table 1: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| Column | ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) |
| Column Temperature | 22 ± 2°C |
| Mobile Phase | 30% acetonitrile : 70% aqueous solution (0.1% formic acid in water) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 μL |
| Run Time | 2 min |
| Retention Time (PMB) | 1.2 min |
| Retention Time (IS) | 1.9 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Drying Gas | Nitrogen (650 L/h at 350°C) |
| Cone Gas Flow | 100 L/h |
| Collision Gas | Argon (0.14 mL/min) |
| Capillary Voltage | 4.0 kV |
| Extractor Voltage | 3.0 V |
| RF Lens Voltage | 0.1 V |
| Source Temperature | 350°C |
| Dwell Time | 0.025 s per transition |
Table 3: Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Cone Voltage (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 488 | 401 (quantifier) | 26 | 16 |
| 186 (qualifier) | 26 | 36 | ||
| Flavopiridol (IS) | 402 | 341 (quantifier) | 40 | 24 |
| 70 (qualifier) | 40 | 30 |
Figure 1: Workflow for assessing this compound metabolic stability in human liver microsomes
The developed LC-MS/MS method was thoroughly validated according to US FDA bioanalytical method validation guidelines to ensure reliability, reproducibility, and sensitivity for quantifying this compound in HLM matrices [1].
The method demonstrated excellent linearity over the concentration range of 5 to 500 ng/mL. The calibration curve was constructed using least-squares linear regression analysis with a correlation coefficient (R²) of 0.9995, indicating a strong relationship between concentration and detector response [1].
The lower limit of quantification (LLOQ) was established at 5 ng/mL, with signal-to-noise ratio exceeding 10:1. This sensitivity was sufficient for reliably detecting and quantifying this compound concentrations in metabolic stability studies [1].
Table 4: Method Validation Parameters for this compound Quantification in HLMs
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range (ng/mL) | 5-500 | - |
| Correlation Coefficient (R²) | 0.9995 | ≥0.990 |
| LLOQ (ng/mL) | 5 | S/N ≥10 |
| Intra-day Accuracy (%) | -2.31 to 4.48 | ±15% |
| Intra-day Precision (% CV) | 0.46-6.99 | ≤15% |
| Inter-day Accuracy (%) | -7.67 to 4.48 | ±15% |
| Inter-day Precision (% CV) | 0.46-6.99 | ≤15% |
| Mean Recovery (%) | 101.7 ± 4.48 | Consistent and reproducible |
| Matrix Effect | Acceptable | No significant suppression/enhancement |
The intra-day and inter-day accuracy and precision were evaluated using quality control samples at low, medium, and high concentrations across three validation days. The results demonstrated that both parameters were within a variability of 10%, confirming the method's reproducibility and reliability [1].
The mean recovery of this compound from the HLM matrix was 101.7 ± 4.48%, which was superior to previously reported methods that showed recovery rates between 89.3-92.2% [1]. This high recovery indicates efficient extraction and minimal loss of the analyte during sample preparation.
Selectivity was confirmed by comparing chromatograms of blank HLM samples with those spiked with this compound and IS. No significant interfering peaks from the HLM matrix were observed at the retention times of this compound (1.2 min) or the IS (1.9 min), demonstrating the method's specificity [1].
The use of MRM mode with two specific transitions for this compound (488 → 401 and 488 → 186) significantly enhanced method selectivity compared to single reaction monitoring (SRM) approaches used in previously published methods [1].
Stability experiments demonstrated that this compound remained stable in the HLM matrix under various storage and processing conditions, including bench-top stability (ambient temperature for 4 h), post-preparative stability (in autosampler at 10°C for 12 h), and after three freeze-thaw cycles[-citation:1]. These findings support the reliability of sample handling procedures in routine analytical applications.
Prior to experimental analysis, the metabolic stability of this compound was evaluated using the WhichP450 module of the StarDrop software package. The software predicted the compound's metabolic lability, expressed as a composite site lability (CSL) value, which indicates the susceptibility of different molecular regions to metabolic transformation [1]. This in silico approach provides valuable preliminary data to guide experimental design and resource allocation.
The validated LC-MS/MS method was applied to assess the metabolic stability of this compound in HLMs. The disappearance of this compound over time followed first-order kinetics, allowing calculation of key metabolic parameters [1].
Table 5: Metabolic Stability Parameters of this compound in Human Liver Microsomes
| Parameter | Value | Interpretation |
|---|---|---|
| In vitro Half-life (t₁/₂) | 27.29 min | Moderate metabolic stability |
| Intrinsic Clearance (CLint) | 25.40 μL/min/mg | Moderate hepatic extraction |
| Predicted Hepatic Extraction Ratio | Moderate | Suggests good oral bioavailability |
The in vitro half-life of this compound was determined to be 27.29 minutes, with an intrinsic clearance value of 25.40 μL/min/mg [1]. These parameters indicate that this compound exhibits moderate metabolic stability in human liver microsomes. The moderate extraction ratio further suggests that the drug would likely demonstrate good oral bioavailability in clinical settings [1].
Figure 2: Relationship between this compound metabolic properties and clinical pharmacokinetics
The developed and validated LC-MS/MS method for this compound quantification in human liver microsomes represents a robust, sensitive, and efficient analytical tool for drug metabolism studies. Key advantages of this method include:
The application of this method to metabolic stability studies has provided valuable insights into this compound's hepatic clearance characteristics and potential oral bioavailability. The moderate extraction ratio observed suggests that this compound would demonstrate favorable pharmacokinetic properties in clinical settings, consistent with its established oral dosing regimen [1] [2].
This analytical approach serves as a valuable template for researchers developing bioanalytical methods for other tyrosine kinase inhibitors or small molecule therapeutics. The comprehensive validation strategy and practical applications detailed in this protocol provide a framework that can be adapted to support various stages of drug discovery and development, from early metabolic screening to advanced pharmacokinetic studies.
Pemigatinib is a selective small-molecule tyrosine kinase inhibitor of fibroblast growth factor receptor (FGFR 1-3) approved for the treatment of advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. [1] Despite its clinical efficacy, this compound faces significant biopharmaceutical challenges as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting pH-dependent solubility with high permeability but poor aqueous solubility at physiological pH (approximately 0.144 mg/mL). [2] [3] This limited solubility constrains its oral bioavailability and contributes to high pharmacokinetic variability, necessitating advanced formulation strategies to optimize its therapeutic potential.
Supersaturable Self-Nanoemulsifying Drug Delivery Systems (sSNEDDS) represent an innovative approach to overcome these limitations. These systems combine the advantages of conventional SNEDDS—which form transparent oil-in-water nanoemulsions with droplet sizes of 20-100 nm upon aqueous dilution—with supersaturation technology to enhance and maintain drug concentration beyond its equilibrium solubility. [2] [4] The incorporation of precipitation inhibitors (PIs) such as hydrophilic polymers prevents drug crystallization, maintaining a metastable supersaturated state that enhances gastrointestinal absorption. This technical approach addresses the key limitations of conventional SNEDDS, including drug precipitation in the gastrointestinal tract and the need for high surfactant concentrations that may cause gastric irritation. [2]
The development of this compound sSNEDDS begins with systematic screening of excipients based on their solubilization capacity and emulsification efficiency.
Oil Phase Screening: Captex 300 demonstrated the maximum solubility for this compound among various oils tested, including Capmul MCM, Captex 2000, Miglynol 812, Capryol PGMC, sunflower oil, peppermint oil, oleic acid, and castor oil. [2] The selection of Captex 300 as the primary oil phase is based on its optimal drug loading capacity and compatibility with other formulation components.
Surfactant Selection: Kolliphor RH 40 was identified as the optimal surfactant due to its balanced hydrophilicity-lipophilicity and superior emulsification ability. [2] This surfactant plays a critical role in forming and stabilizing the nanoemulsion interface, with its high hydrophilic-lipophilic balance (HLB) value facilitating rapid dispersion in aqueous media.
Co-surfactant Optimization: Transcutol HP was selected as the co-surfactant based on its solubilization potential and ability to enhance emulsification by reducing interfacial tension. [2] The combination of Kolliphor RH 40 and Transcutol HP creates an optimal microenvironment for this compound solubilization and nanoemulsion formation.
Precipitation Inhibitor: Hydroxypropyl methylcellulose (HPMC K4M) at 5% concentration was identified as the optimal precipitation inhibitor, providing effective supersaturation maintenance with increased self-emulsification time. [2] HPMC functions by inhibiting crystal nucleation and growth through molecular interactions with drug molecules and modulation of medium viscosity.
The composition of oil, surfactant, and co-surfactant was optimized using phase diagrams and further refined through simplex-lattice design, a statistical mixture design approach particularly suitable for formulation optimization. [2] This design allowed for systematic variation of component ratios while evaluating critical response variables, including droplet size, polydispersity index (PDI), emulsification time, and drug release profile. The association between response variables and influencing factors was described by multiple linear regression analysis, with optimum levels determined using Derringer's desirability function. [2]
Table 1: Optimized Composition of this compound sSNEDDS
| Component | Function | Optimal Concentration | Specific Grade |
|---|---|---|---|
| Captex 300 | Oil phase | 25-30% | - |
| Kolliphor RH 40 | Surfactant | 40-45% | - |
| Transcutol HP | Co-surfactant | 25-30% | - |
| HPMC K4M | Precipitation inhibitor | 5% | - |
| This compound | Active ingredient | 13.5 mg equivalent | - |
Table 2: Critical Quality Attributes of Optimized this compound sSNEDDS
| Parameter | Result | Methodology |
|---|---|---|
| Droplet size range | 166.78 ± 3.14 to 178.86 ± 1.24 nm | Dynamic light scattering |
| Polydispersity index (PDI) | 0.212 – 0.256 | Dynamic light scattering |
| Emulsification time | < 15 seconds | Visual observation in physiological fluids |
| Percent transmittance | 99.12 ± 0.46% | UV-spectroscopy at 638 nm |
| Viscosity | 574 ± 26 centipoises | Rheometer |
| Drug release profile | Significantly faster than pure drug and conventional SNEDDS | Dissolution testing |
Drug Solubilization: Accurately weigh 13.5 mg of this compound per dosage unit and dissolve in a minimal quantity of a volatile organic solvent (methanol or ethanol) to facilitate uniform distribution throughout the formulation. [5]
Oil-Surfactant Mixture Preparation: Combine Captex 300 (25-30%), Kolliphor RH 40 (40-45%), and Transcutol HP (25-30%) in a glass vial. Mix thoroughly using a magnetic stirrer at 500 rpm for 10 minutes until a homogeneous mixture is obtained. [2]
Drug Incorporation: Gradually add the drug solution to the oil-surfactant mixture while maintaining continuous stirring at 40°C to ensure uniform distribution and facilitate solvent evaporation. [2]
Precipitation Inhibitor Addition: Slowly incorporate HPMC K4M (5% w/w of total formulation) to the mixture while increasing stirring speed to 1000 rpm. Continue mixing for 20-30 minutes until a clear, homogeneous preparation is achieved. [2]
Solvent Removal: Place the formulation in a vacuum desiccator at room temperature for 2 hours to ensure complete removal of residual organic solvents. [2]
Final Homogenization: Subject the final formulation to gentle sonication for 5 minutes in a bath sonicator to eliminate any entrapped air bubbles and ensure product uniformity. [2]
Packaging and Storage: Transfer the final sSNEDDS formulation to amber glass vials and store under controlled room temperature conditions (25°C/60% RH) protected from light. [2]
Droplet Size and Size Distribution: Determine droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS) with a Malvern Zetasizer. Dilute the sSNEDDS formulation 100-fold with distilled water before measurement. Perform analysis in triplicate at 25°C. [2] PDI values below 0.3 indicate a monodisperse population essential for consistent performance.
Morphological Analysis: Examine nanoemulsion droplet morphology using Transmission Electron Microscopy (TEM). Dilute the formulation 100-fold with distilled water, place a drop on a copper grid, and stain with 2% phosphotungstic acid before visualization. [2] This confirms spherical droplet morphology and absence of aggregation.
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the physical state of this compound within the formulation. Use sealed aluminum pans with a heating rate of 10°C/min under nitrogen purge from 25°C to 300°C. The absence of this compound melting endotherm confirms drug amorphization. [2]
FTIR Spectroscopy: Conduct Fourier Transform Infrared Spectroscopy using the KBr pellet method with scans from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution to investigate potential drug-excipient interactions. [2]
Self-Emulsification Efficiency: Assess by diluting 1 mL of sSNEDDS in 500 mL of distilled water and various physiological media (0.1N HCl, phosphate buffer pH 6.8) under gentle agitation (50 rpm) at 37°C. Record the time for complete dispersion and percentage transmittance at 638 nm. [2]
In Vitro Drug Release Studies: Conduct dissolution testing using USP Apparatus II (paddle method) at 50 rpm in 900 mL of different dissolution media (0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) maintained at 37°C. Withdraw samples at predetermined time intervals and analyze using validated HPLC methods. Compare release profiles against pure drug suspension and conventional SNEDDS. [2] [5]
Supersaturation Maintenance: Evaluate the precipitation inhibition capability by diluting the formulation in appropriate aqueous media and monitoring drug concentration over time (up to 24 hours). Sample aliquots at predetermined intervals, filter through 0.1μm membrane filters, and quantify drug content using HPLC. [2]
The FGFR signaling pathway targeted by this compound and the mechanism of sSNEDDS can be visualized as follows:
Diagram 1: FGFR Signaling Pathway and this compound Mechanism of Action - This diagram illustrates the FGFR signaling pathway in tumor cells that this compound targets, showing how it competitively inhibits FGFR to block downstream signaling cascades that drive tumor proliferation and survival.
Conduct accelerated stability studies according to ICH guidelines to evaluate the physical and chemical stability of this compound sSNEDDS under various stress conditions. [2]
Storage Conditions: Store sealed sSNEDDS formulations at:
Testing Intervals: Analyze samples at 0, 1, 3, and 6 months for:
Establish the following acceptance criteria for stability evaluation:
Table 3: Stability Testing Conditions and Evaluation Parameters
| Test Condition | Duration | Evaluation Parameters | Acceptance Criteria |
|---|---|---|---|
| 5°C ± 3°C | 0, 1, 3, 6 months | Appearance, drug content, droplet size, drug release | No significant changes from initial specifications |
| 25°C ± 2°C/60% ± 5% RH | 0, 1, 3, 6 months | Appearance, drug content, droplet size, PDI, zeta potential, drug release | All parameters within 90-110% of initial values |
| 40°C ± 2°C/75% ± 5% RH | 0, 1, 3, 6 months | Appearance, drug content, droplet size, PDI, emulsification time | No phase separation or precipitation; drug content >90% |
The pharmacokinetic profile of this compound sSNEDDS was evaluated in comparative studies against pure drug suspension in animal models. The sSNEDDS formulation demonstrated significantly enhanced biopharmaceutical performance with improved absorption characteristics. [5]
Table 4: Pharmacokinetic Parameters of this compound sSNEDDS vs. Pure Drug Suspension
| Pharmacokinetic Parameter | This compound sSNEDDS | Pure Drug Suspension | Statistical Significance |
|---|---|---|---|
| Cmax (ng/mL) | 3.52 ± 0.13 | 2.82 ± 0.42 | P < 0.05 |
| Tmax (h) | 1.50 ± 0.01 | 2.50 ± 0.03 | P < 0.05 |
| AUC0-t (ng·h/mL) | 22.5 ± 2.54 | 13.3 ± 1.85 | P < 0.05 |
| AUC0-∞ (ng·h/mL) | 25.8 ± 2.12 | 15.2 ± 2.05 | P < 0.05 |
| t1/2 (h) | 12.5 ± 1.25 | 14.8 ± 1.42 | P < 0.05 |
| Relative Bioavailability | 169% | 100% (reference) | - |
Key findings from pharmacokinetic studies include:
Enhanced Absorption: The 25% increase in Cmax and reduced Tmax with sSNEDDS indicate more rapid and efficient drug absorption compared to conventional formulation. [5]
Improved Exposure: The significant increase in AUC values (69% higher for sSNEDDS) demonstrates enhanced systemic exposure, translating to improved bioavailability. [5]
Optimized Disposition: The slightly decreased elimination half-life suggests altered disposition kinetics potentially due to modified release characteristics. [5]
The experimental workflow for developing and evaluating this compound sSNEDDS is summarized below:
Diagram 2: sSNEDDS Development Workflow - This diagram outlines the systematic approach for developing this compound sSNEDDS, progressing from initial excipient screening through formulation optimization, comprehensive characterization, and final in vivo evaluation.
The development of this compound sSNEDDS represents a viable formulation strategy to overcome the solubility-limited bioavailability of this important oncology therapeutic. Through systematic optimization employing quality by design principles and appropriate characterization methodologies, the sSNEDDS platform demonstrates significant advantages over conventional formulations. The incorporation of HPMC K4M as a precipitation inhibitor at 5% concentration effectively maintains supersaturation, while the optimized lipid-based composition ensures rapid self-nanoemulsification with droplet sizes below 200 nm.
The enhanced in vitro dissolution performance and superior in vivo pharmacokinetic profile position this formulation as a promising alternative to the current commercial product. Future development work should focus on translation to solid dosage forms, scale-up manufacturing considerations, and clinical evaluation to establish therapeutic equivalence or potential superiority in human subjects. The protocols and application notes detailed herein provide a comprehensive framework for researchers pursuing similar formulation strategies for other poorly soluble drug compounds.
The dosing regimen differs by indication, a critical distinction for clinical protocol design.
Table 1: Recommended this compound Dosing Schedules by Indication
| Indication | Genetic Alteration | Recommended Dosage & Schedule | Cycle Duration |
|---|---|---|---|
| Cholangiocarcinoma | FGFR2 fusion/rearrangement | 13.5 mg orally, once daily for 14 consecutive days, followed by 7 days off therapy [3] [7] [5] | 21 days |
| Myeloid/Lymphoid Neoplasms | FGFR1 rearrangement | 13.5 mg orally, once daily on a continuous schedule [6] [5] | Continuous |
The approval for cholangiocarcinoma is based on the pivotal FIGHT-202 phase II trial [2] [5].
This compound has a distinct safety profile requiring proactive monitoring and management.
A structured protocol for dose modification is required to manage adverse reactions.
Table 2: Dose Modification Guide for Adverse Reactions
| Adverse Reaction (AR) | Action | Dosing Recommendation after Resolution |
|---|---|---|
| Symptomatic RPED | Withhold PEMAZYRE [3] [7] | Resume at a reduced dose upon improvement [3] [7] |
| Hyperphosphatemia >7 mg/dL to ≤10 mg/dL | Initiate phosphate-lowering therapy. If not <7 mg/dL within 1-2 weeks, withhold [3] [7] | First occurrence: Resume at same dose. Subsequent: Resume at reduced dose [3] [7] |
| Hyperphosphatemia >10 mg/dL | Initiate phosphate-lowering therapy. If not ≤10 mg/dL within 1 week, withhold [3] [7] | Resume at next lower dose level [3] [7] |
| Grade 3 AR | Withhold for up to 2 weeks [3] [7] | If resolves within 2 weeks, resume at next lower dose. Otherwise, discontinue [3] [7] |
| Grade 4 AR | Permanently discontinue [3] [7] | — |
Recommended Dose Reduction Steps:
A. Pre-Treatment and Ongoing Monitoring Protocol
B. Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment Methodology The following protocol is adapted from a phase I clinical trial [8] and can be applied in research settings.
To clarify the signaling pathway and the clinical workflow for managing this compound therapy, the following diagrams provide a structured visual guide.
This diagram illustrates the mechanism of action of this compound, highlighting its targeted inhibition of the FGFR signaling pathway.
This workflow outlines the key clinical decision points in a this compound treatment protocol, from patient selection to treatment continuation and toxicity management.
The intermittent dosing schedule of this compound is a scientifically grounded regimen that effectively balances robust clinical efficacy against FGFR2-altered cholangiocarcinoma with the management of mechanism-based toxicities. Successful implementation in both clinical and research settings requires strict adherence to genetic testing, proactive and structured safety monitoring, and a clear protocol for dose modifications.
Pemigatinib is a selective, potent, oral inhibitor of fibroblast growth factor receptors 1, 2, and 3. It received accelerated approval from the FDA in April 2020 and a Notice of Compliance with conditions from Health Canada in September 2021 for the treatment of adults with previously treated, unresectable, locally advanced, or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or rearrangement [1] [2]. This approval was based on the FIGHT-202 trial, where the cohort of patients with FGFR2 fusions or rearrangements (Cohort A, n=107) demonstrated an objective response rate (ORR) of 36% and a median duration of response (DOR) of 9.1 months [2].
FGFR2 fusions are among the most common actionable genomic alterations in intrahepatic CCA (iCCA), with an incidence of approximately 10% to 16% [3]. These alterations are distinct from FGFR2 mutations and are considered key drivers of tumor growth, often occurring early in disease progression [3]. Consequently, the National Comprehensive Cancer Network (NCCN) recommends comprehensive molecular profiling for patients with unresectable or metastatic CCA who are candidates for systemic therapy [3].
The initial phase focuses on proper patient identification and sample preparation to ensure valid test results.
Selecting an appropriate next-generation sequencing (NGS) assay is critical. The chosen test must [3]:
The core testing process involves nucleic acid extraction, library preparation, sequencing, and bioinformatic analysis to identify FGFR2 fusions.
Following sequencing and analysis, results are interpreted to determine treatment eligibility.
The clinical validity of testing for FGFR2 fusions is robustly supported by the FIGHT-202 trial. The table below summarizes the key efficacy outcomes for this compound in the biomarker-defined population [2].
Table 1: Key Efficacy Outcomes from the FIGHT-202 Trial (Cohort A, N=107)
| Efficacy Parameter | Result | 95% Confidence Interval |
|---|---|---|
| Objective Response Rate (ORR) | 36% | 27% - 45% |
| Complete Response (CR) | 2.8% | - |
| Partial Response (PR) | 32.7% | - |
| Disease Control Rate (DCR) | 82%* | - |
| Median Duration of Response (DOR) | 9.1 months | 6.0 - 13.5 months |
| Patients with DOR ≥6 months | 63% | - |
| As reported in the primary trial publication [1]. |
Real-world evidence from a Canadian patient support program has shown comparable outcomes, with a physician-assessed ORR of 56% and a disease control rate of 89%, reinforcing the drug's efficacy in a non-trial setting [1].
Management of adverse events is crucial for maintaining treatment efficacy and patient safety.
Table 2: Key Monitoring and Management Guidelines for this compound
| Adverse Event | Incidence | Monitoring Frequency | Management Strategies |
|---|---|---|---|
| Hyperphosphatemia | 93% (lab-based) [3] | Regular serum phosphate checks | Low-phosphate diet; phosphate-lowering therapy; dose interruption/reduction for levels >7 mg/dL [3] |
| Ocular Toxicity (e.g., RPED) | 11% [3] | Comprehensive ophthalmologic exam at baseline, q2mo for first 6mo, then q3mo [3] | Urgent ophthalmologic referral for symptoms; dose modification based on severity |
| Other Common Events | Diarrhea, fatigue, nail toxicity, alopecia, dysgeusia, stomatitis, etc. [2] | During each clinic visit | Supportive care; dose interruption or reduction as per prescribing information |
The fibroblast growth factor receptor (FGFR) pathway represents a critical signaling network in cellular homeostasis and oncogenesis. FGFRs are transmembrane receptor tyrosine kinases comprising four family members (FGFR1-4) that activate downstream signaling cascades including RAS/MAPK, PI3K/AKT, and PLCγ pathways upon ligand binding [1]. These pathways regulate fundamental cellular processes including proliferation, differentiation, survival, and migration. In cholangiocarcinoma (CCA), and particularly in the intrahepatic subtype, FGFR2 genetic alterations emerge as driver oncogenes, with fusions or rearrangements occurring in approximately 10-20% of cases [2]. These alterations lead to constitutive FGFR activation independent of ligand binding, resulting in uncontrolled tumor growth and survival signaling [1].
This compound (PEMAZYRE) is a potent, selective small molecule inhibitor targeting FGFR1, FGFR2, and FGFR3 with nanomolar potency [3]. Biochemically, this compound demonstrates IC50 values of approximately 0.4 nM for FGFR1, 0.5 nM for FGFR2, and 1.0 nM for FGFR3, while showing significantly reduced activity against FGFR4 (IC50 ≈ 30 nM) [3]. The compound exhibits over 100-fold selectivity for FGFR1-3 compared to most other kinases, with only minimal off-target activity against VEGFR-2 (IC50 ≈ 190 nM) and c-Kit (IC50 ≈ 270 nM) [3]. This compound functions through competitive inhibition at the ATP-binding site of FGFR kinases, preventing receptor autophosphorylation and subsequent downstream signaling cascade activation [4] [1]. This targeted inhibition results in G1 phase cell cycle arrest, induction of cellular senescence, apoptosis, and reduced cancer cell viability in preclinical models [4].
Comprehensive genomic profiling represents a critical component in precision medicine for cholangiocarcinoma. The selection of appropriate testing methodologies directly impacts the detection accuracy of FGFR2 fusions and rearrangements. The two primary approaches include next-generation sequencing (NGS) and fluorescence in situ hybridization (FISH), each with distinct advantages and limitations [5].
Table 1: Comparison of FGFR2 Alteration Detection Methodologies
| Methodology | Detection Principle | Advantages | Limitations | Best Application |
|---|---|---|---|---|
| Next-Generation Sequencing (NGS) | High-throughput parallel sequencing of DNA/RNA | Detects all FGFR2 fusions regardless of partner; identifies concomitant alterations; requires minimal tissue | Higher cost; longer turnaround time; bioinformatics complexity | First-line testing; comprehensive genomic profiling |
| Fluorescence In Situ Hybridization (FISH) | Fluorescent probes bind specific genomic sequences | Rapid turnaround; established in clinical laboratories; low tissue requirements | Limited to known alterations; single-gene assessment; unable to identify fusion partners | Confirmatory testing; when NGS unavailable |
| FoundationOne CDx | Targeted NGS-based comprehensive genomic profile | FDA-approved companion diagnostic; high sensitivity/specificity; validated for clinical use | Tissue requirements; limited to predefined gene panel | This compound patient selection in clinical practice |
Next-generation sequencing platforms, particularly the FoundationOne CDx assay, represent the gold standard for detection, having served as the companion diagnostic in the pivotal FIGHT-202 clinical trial leading to this compound's approval [5] [6]. This NGS-based approach demonstrates high sensitivity and specificity for identifying FGFR2 fusions, including those with both known and unknown partner genes [5]. In contrast, while FISH testing offers rapid results and established clinical laboratory implementation, its utility is limited by an inability to detect unknown fusion partners and restriction to assessment of a single predetermined alteration per test [5].
FGFR2 alterations demonstrate distinct patterns of prevalence across cholangiocarcinoma subtypes and populations. These genetic changes occur almost exclusively in intrahepatic cholangiocarcinoma (iCCA), with an incidence ranging from 10% to 16% in this subset [2]. The incidence of iCCA itself has been increasing at an annual rate of 4.36% based on surveillance data from 2003-2012 [2]. Among patients with advanced or metastatic disease who have progressed after first-line therapy—the population eligible for this compound treatment—the prevalence aligns with these general statistics, though comprehensive population-wide data remains limited due to the rarity of this malignancy.
The clinical significance of FGFR2 fusions and rearrangements extends beyond prognostic implications to primarily predictive value for treatment response. Patients harboring these alterations demonstrate objectively superior responses to this compound compared to those without such alterations or with other FGFR alterations [5]. This underscores the critical importance of routine biomarker testing in all patients with intrahepatic cholangiocarcinoma, particularly given that these genetic alterations are detectable early in disease progression and represent key drivers of tumor development [5].
The FIGHT-202 trial (NCT02924376) served as the pivotal clinical study supporting this compound's accelerated approval by the FDA in April 2020 [6] [2]. This multicenter, open-label, single-arm phase 2 study enrolled 107 patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements [6] [2]. Patients received this compound at a dose of 13.5 mg orally once daily for 14 consecutive days followed by 7 days off therapy in 21-day cycles until disease progression or unacceptable toxicity [2].
Table 2: Efficacy Outcomes from FIGHT-202 Clinical Trial
| Efficacy Parameter | Result | Statistical Measure |
|---|---|---|
| Overall Response Rate (ORR) | 36% | 95% CI: 27%-45% |
| Complete Response (CR) | 3 patients | 2.8% of study population |
| Median Duration of Response (DOR) | 9.1 months | - |
| Response ≥6 months | 24 of 38 responders | 63% of responding patients |
| Response ≥12 months | 7 of 38 responders | 18% of responding patients |
| Median Time to Response | 2.7 months | Range: 0.7-6.9 months |
The trial demonstrated a clinically meaningful overall response rate of 36% (95% CI: 27%, 45%), including three complete responses, with a median duration of response of 9.1 months [6] [2]. Importantly, 63% of responding patients maintained their response for ≥6 months, while 18% experienced responses lasting ≥12 months [2]. The median time to response was 2.7 months (range: 0.7-6.9 months) [2]. Based on these compelling efficacy results, this compound received accelerated approval in 2020, representing the first targeted therapy approved for cholangiocarcinoma with FGFR2 alterations [2].
The FoundationOne CDx assay was co-approved with this compound as its companion diagnostic, with validation demonstrating robust analytical performance [5] [6]. This NGS-based test utilizes DNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue to detect FGFR2 fusions and rearrangements along with other genomic alterations across 324 genes [5]. The analytical validation showed high sensitivity and specificity for detecting FGFR2 fusions, with the capability to identify both known and novel fusion partners [5].
The clinical validation was established through the FIGHT-202 trial, where the assay successfully identified patients who subsequently benefited from this compound treatment [5]. The conjunction frequency of FGFR2 fusions and rearrangements in the intended-use population was consistent with previously reported epidemiological data, confirming the test's clinical utility [5]. Additionally, the comprehensive genomic information provided by FoundationOne CDx enables assessment of concomitant genomic alterations that may impact clinical outcomes or suggest additional therapeutic approaches [5].
Optimal specimen collection represents the critical first step in ensuring accurate FGFR2 alteration detection. For cholangiocarcinoma patients, tissue biopsy specimens should be obtained using techniques that maximize tissue yield, including surgical biopsies, core needle biopsies, or endoscopic ultrasound-guided fine needle aspiration (EUS-FNA) with rapid on-site evaluation to ensure adequacy [5]. Compared to the amount of tissue required for histological diagnosis alone, additional tissue should be collected specifically for molecular profiling to avoid the need for re-biopsy at a later time [5].
Sample processing guidelines recommend using 10% neutral buffered formalin for fixation, with fixation time between 6-72 hours to prevent nucleic acid degradation. FFPE tissue blocks should be sectioned at 4-5μm thickness, with evaluation by a qualified pathologist to ensure tumor content exceeds 20% and contains sufficient viable tumor cells for DNA extraction. For samples with lower tumor cellularity, macrodissection or microdissection techniques should be employed to enrich tumor content. While tissue remains the preferred specimen type, emerging data suggests that liquid biopsy approaches using circulating tumor DNA may offer a complementary non-invasive method for detection, particularly when tissue is limited or unavailable.
The NGS testing workflow for FGFR2 alteration detection involves multiple standardized steps to ensure accurate results:
Nucleic Acid Extraction: Isolate DNA from FFPE tumor sections using automated extraction systems (e.g., Promega Maxwell RSC) with quality assessment via spectrophotometry (A260/A280 ratio 1.8-2.0) and fluorometry (minimum 50ng DNA required) [4].
Library Preparation: Employ targeted sequencing panels (e.g., FoundationOne CDx) with hybrid capture-based enrichment. Fragment DNA to 100-300bp, then ligate with sample-specific barcoded adapters to enable multiplexing [5].
Target Enrichment: Hybridize library to biotinylated probes covering the entire FGFR2 gene locus and known fusion partners, followed by magnetic bead capture and PCR amplification.
Sequencing: Perform massively parallel sequencing on Illumina platforms (minimum 500x coverage, with 250x minimum for FGFR2 regions). Include positive and negative controls with each run.
Bioinformatic Analysis: Process raw sequencing data through alignment (BWA-mem), variant calling (custom algorithms), and annotation. Specifically analyze for structural variants indicating fusions, with visual validation using integrative genomics viewers.
Interpretation and Reporting: Classify FGFR2 alterations according to established guidelines (AMP/ASCO/CAP), distinguishing known oncogenic fusions from variants of unknown significance. Report includes alteration description, associated therapy, and evidence level.
The following diagram illustrates the FGFR signaling pathway and this compound's mechanism of action:
FGFR Signaling Pathway and this compound Inhibition Mechanism
For laboratories utilizing FISH testing for FGFR2 rearrangement detection, the following protocol provides a standardized approach:
Reagents and Materials:
Procedure:
Interpretation Criteria:
The following diagram illustrates the biomarker testing workflow:
Biomarker Testing Workflow for this compound Patient Selection
The successful implementation of FGFR2 testing programs requires careful consideration of clinical integration and timing. Molecular profiling should be initiated at diagnosis for all patients with intrahepatic cholangiocarcinoma, as FGFR2 fusions are detectable early in disease progression and represent key drivers of tumor development [5]. This upfront testing approach enables comprehensive treatment planning and ensures availability of results when targeted therapy considerations become relevant, typically after first-line treatment failure.
Multidisciplinary collaboration represents an essential component of successful testing implementation. The testing pathway should involve medical oncologists for clinical decision-making, pathologists for tissue assessment and testing selection, molecular biologists for test performance, and genetic counselors for patient education when appropriate. Establishing standardized clinical pathways with clear triggers for testing, result interpretation, and treatment initiation ensures consistent patient management. Additionally, patient education materials should be developed to explain the purpose and potential benefits of biomarker testing, emphasizing that identification of specific alterations may open targeted therapy options like this compound.
Robust quality assurance programs are essential for maintaining testing accuracy and reliability. Laboratories should implement comprehensive quality control measures including:
Proficiency testing should be performed at least twice annually through external programs such as the College of American Pathologists (CAP) Molecular Oncology Program. Internal validation of testing methodologies must demonstrate ≥95% concordance with reference methods for FGFR2 fusion detection, with established sensitivity to detect alterations in samples with ≥20% tumor cellularity.
Laboratories must comply with regulatory requirements including Clinical Laboratory Improvement Amendments (CLIA) certification and CAP accreditation. Test reports should clearly state the methodology used, specific alteration identified (including fusion partners when known), clinical significance, and any limitations. For this compound therapy selection, FDA-approved companion diagnostics (FoundationOne CDx) are preferred when available, though laboratory-developed tests (LDTs) validated according to regulatory standards may also be utilized [5] [6].
Comprehensive biomarker testing for FGFR2 fusions and rearrangements represents an essential component of precision oncology for cholangiocarcinoma patients. The implementation of standardized testing protocols, as outlined in these application notes, enables identification of the approximately 10-16% of intrahepatic cholangiocarcinoma patients who may derive significant clinical benefit from this compound therapy [2]. The FIGHT-202 trial demonstrated that properly selected patients achieve objective response rates of 36% with median duration of response exceeding 9 months, highlighting the transformative potential of biomarker-directed therapy in this molecularly defined population [6] [2].
Future developments in FGFR2 testing methodologies continue to evolve, with emerging technologies including whole transcriptome sequencing and liquid biopsy approaches showing promise for enhanced detection capabilities. Additionally, ongoing research focuses on understanding resistance mechanisms to this compound, particularly secondary FGFR2 mutations in the kinase domain, which may inform next-generation treatment strategies and companion diagnostic development [3]. The continued refinement of testing protocols and expansion of clinical validation studies will further optimize patient selection and therapeutic outcomes for this targeted approach in cholangiocarcinoma management.
Hyperphosphatemia is an on-target, pharmacodynamic effect of pemigatinib, resulting from the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2]. This disrupts the FGFR-Klotho-FGF23 signaling axis, a key pathway for phosphate homeostasis [3]. The following diagram illustrates this mechanism and the consequence of its inhibition.
The table below summarizes the incidence and timing of hyperphosphatemia from pooled clinical trial data.
| Parameter | Value | Notes |
|---|---|---|
| Incidence (across trials, N=635) | 93% (laboratory finding) [4] [5] | Based on laboratory values above the upper limit of normal. |
| Median Time to Onset | 8 days [4] [5] | Range: 1 to 169 days. |
| Requiring Phosphate-Lowering Therapy | 33% [4] [5] | Indicates cases needing active management. |
| Associated Serious Conditions | Soft tissue mineralization, cutaneous calcification, calcinosis, non-uremic calciphylaxis [4] [3] | Result from sustained high serum phosphate levels. |
This guide provides a structured protocol for monitoring and managing hyperphosphatemia based on serum phosphate levels.
| Serum Phosphate Level | Recommended Action |
|---|---|
| > 5.5 mg/dL | Initiate a low-phosphate diet [4] [2] [5]. |
| > 7 mg/dL | 1. Initiate phosphate-lowering therapy (e.g., sevelamer, other phosphate binders) [4] [3] [2]. 2. Withhold, reduce the dose, or permanently discontinue PEMAZYRE based on the severity and duration of hyperphosphatemia [4] [5]. |
Q1: What is the pathophysiological basis for hyperphosphatemia with this compound? It is an on-target effect. This compound inhibits FGFR1, which blocks the FGF23 signaling pathway. FGF23, in concert with its coreceptor α-Klotho, is a key hormone that promotes renal phosphate excretion. Inhibiting this pathway increases phosphate reabsorption in the renal tubules, leading to hyperphosphatemia [1] [3].
Q2: Are there any serious complications associated with this hyperphosphatemia? Yes. Chronic and severe hyperphosphatemia can lead to ectopic soft tissue mineralization. Reported manifestations include cutaneous calcification, calcinosis, and non-uremic calciphylaxis, sometimes presenting as hyperphosphatemic tumoral calcinosis with subcutaneous nodules. These conditions are caused by an elevated calcium-phosphate product leading to precipitation in tissues [4] [3].
Q3: Is hyperphosphatemia reversible upon drug discontinuation? Evidence from case reports indicates that hyperphosphatemia and its associated soft tissue calcifications can regress upon discontinuation of the FGFR inhibitor [3].
Q4: Besides phosphate levels, what other parameters require monitoring?
Q1: What is the primary ocular toxicity associated with this compound? The primary ocular toxicity is Retinal Pigment Epithelial Detachment (RPED) due to serous retinopathy and accumulation of subretinal fluid (SRF) [1] [2]. This is considered a class effect of Fibroblast Growth Factor Receptor (FGFR) inhibitors [3] [4]. The presence of FGFR receptors in the retinal pigment epithelium (RPE) makes it susceptible to this adverse effect, potentially through disruption of RPE pump function [3] [1].
Q2: What are the clinical presentation and visual significance?
Q3: What is the recommended monitoring protocol? Adherence to the prescribed monitoring schedule is critical for detecting asymptomatic cases. The following protocol is based on the manufacturer's recommendations and clinical practice [2]:
Table: Recommended Ophthalmic Monitoring Schedule
| Timing | Action |
|---|---|
| Prior to Initiation | Comprehensive ophthalmological examination, including OCT [2]. |
| During Treatment | OCT every 2 months for the first 6 months [2]. |
| Long-Term | OCT every 3 months after the first 6 months [2]. |
| Onset of Visual Symptoms | Urgent ophthalmologic evaluation; follow-up every 3 weeks until resolution or drug discontinuation [2]. |
Q4: How is this compound-induced retinopathy managed? Management is guided by the presence and severity of symptoms, not merely the presence of SRF.
Table: Management Guidelines Based on Symptoms
| Clinical Scenario | Recommended Action |
|---|---|
| Asymptomatic Patient | Continue this compound at current dose [5] [2]. Continue scheduled monitoring. |
| Symptomatic Onset or Worsening | Withhold this compound and refer for urgent ophthalmologic evaluation [2]. |
| Upon Resolution/Improvement | Consider resuming this compound at the same or a reduced dose once symptoms improve [2]. |
| Persistent or Severe Symptoms | Permanently discontinue this compound [2]. |
Evidence shows SRF is reversible upon therapy discontinuation, often resolving within days [3] [4]. In clinical trials, only a small percentage of patients required dose interruption (3.1%) or reduction (1.3%) due to RPED [2].
For research and protocol development, here is a summary of key quantitative data and clinical characteristics.
Table: Summary of Clinical Data on this compound Ocular Toxicity
| Parameter | Reported Incidence / Finding | Source / Context |
|---|---|---|
| Incidence of RPED | 11% of patients (n=635) | Across clinical trials [2] |
| Grade 3-4 RPED | 1.3% of patients | Across clinical trials [2] |
| Median Time to Onset | 56 days (RPED) [2]; 8 days (Hyperphosphatemia) [2] | From clinical trials |
| Dose Modifications | Interruption: 3.1%; Reduction: 1.3%; Discontinuation: 0.2% | Due to RPED in clinical trials [2] |
| Resolution | 76% of cases improved or resolved with dose modification [2]; Complete resolution after discontinuation [3] [4] | Clinical trial and case report data |
| Other Common Ocular AE | Dry eye (31% of patients) [2] | Across clinical trials |
Imaging Findings & Experimental Observation Protocol Case reports detail specific imaging findings that are crucial for diagnosis:
The diagram below illustrates the proposed mechanism of this compound-induced retinopathy, based on the described biological pathways.
This mechanism is consistent with the clinical resemblance between FGFR inhibitor retinopathy and retinopathy caused by direct MEK inhibitors [3] [4] [1].
The standard starting dose of this compound is 13.5 mg taken orally once daily for 14 consecutive days, followed by 7 days off, in a 21-day cycle [1] [2]. Management of AEs typically involves dose interruptions, reductions, or discontinuation. The recommended dose reduction levels are:
| Planned Dose | First Reduction | Second Reduction |
|---|---|---|
| 13.5 mg | 9 mg | 4.5 mg [2] |
Treatment should be permanently discontinued if a patient cannot tolerate the 4.5 mg dose [2].
The following tables summarize the management strategies for two characteristically important AEs associated with this compound.
Hyperphosphatemia Management Hyperphosphatemia is an on-target, pharmacodynamic effect of FGFR inhibition [3] [4]. The management strategy is based on serum phosphate levels and includes dietary intervention and phosphate-lowering therapy [3] [2].
| Serum Phosphate Level | Recommended Action |
|---|---|
| >5.5 mg/dL | Initiate a low-phosphate diet [3]. |
| >7 mg/dL to ≤10 mg/dL | Initiate or adjust phosphate-lowering therapy. Continue this compound at current dose. Monitor weekly. Withhold this compound if level does not return to <7 mg/dL within 2 weeks of therapy. Upon recurrence with therapy, reduce dose by one level [2]. |
| >10 mg/dL | Initiate or adjust phosphate-lowering therapy. Continue this compound at current dose. Monitor weekly. Withhold this compound if level remains >10 mg/dL for one week. Restart at one dose level lower when phosphate is <7 mg/dL. Permanently discontinue after two dose reductions for recurrent >10 mg/dL phosphate levels [2]. |
Ocular Toxicity Management Ocular toxicity, specifically Retinal Pigment Epithelial Detachment (RPED), requires careful monitoring and intervention [3].
| Visual Symptom Severity | Recommended Action |
|---|---|
| Asymptomatic RPED | Continue this compound at current dose with enhanced monitoring [2]. |
| Mild/Moderate (e.g., decreased visual acuity limiting instrumental activities of daily living) | Withhold this compound until resolution. Resume at the next lower dose level upon improvement. Consider permanent discontinuation if it recurs or persists [2]. |
| Severe (e.g., marked decrease in visual acuity limiting self-care activities) | Withhold this compound until resolution. If improved, may resume at two dose levels lower. Consider permanent discontinuation if it recurs or persists [2]. |
A pre-treatment ophthalmological exam including optical coherence tomography (OCT) is required, with periodic follow-up during treatment [3] [4]. Any new visual symptoms warrant an urgent ophthalmologic evaluation [3].
The following diagram outlines the general decision pathway for managing this compound toxicity, which applies to events like hyperphosphatemia and ocular toxicity:
The table below summarizes the key pharmacokinetic changes when this compound is coadministered with known CYP3A4 modulators, based on clinical DDI studies and physiologically based pharmacokinetic (PBPK) modeling.
| Interacting Drug Type & Examples | Impact on this compound Exposure (AUC) | Impact on this compound Cmax | Clinical Recommendation |
|---|
| Strong CYP3A4 Inhibitors (e.g., Itraconazole, Clarithromycin) | ↑ 88% to 90% [1] [2] | ↑ 17% to 20% [1] [2] | Avoid combination. If unavoidable, reduce this compound dose [1] [2] [3]. | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | ↓ 85% [1] | ↓ 62% [1] | Avoid combination due to potential loss of efficacy [1] [2] [3]. | | Moderate CYP3A4 Inhibitors (e.g., Fluconazole) | PBPK model predicts significant increase [2] [3] | PBPK model predicts significant increase [2] [3] | Reduce this compound dose [2] [3]. | | Weak CYP3A4 Inhibitors | PBPK model predicts minimal increase [2] [3] | PBPK model predicts minimal increase [2] [3] | No dose adjustment required [2] [3]. |
The quantitative data in the table above is derived from rigorous clinical trials. The following are the core methodologies from those studies, which can serve as a reference for your own DDI investigation protocols.
The following diagram illustrates the primary metabolic pathway of this compound and the mechanisms by which co-administered drugs can alter its exposure.
Pemigatinib is an oral kinase inhibitor approved for two main indications, each with a different dosing schedule [1]:
For both indications, treatment continues until disease progression or unacceptable toxicity. The tablets should be swallowed whole, with or without food [1] [2].
The following tables summarize the primary criteria and management strategies for adverse reactions requiring this compound treatment interruption or dose modification. These are critical for maintaining patient safety during therapy.
Table 1: Dosage Modification for Specific Adverse Reactions
| Adverse Reaction | Severity | Recommended Dosage Modification |
|---|---|---|
| Retinal Pigment Epithelial Detachment (RPED) [1] [2] | Asymptomatic and stable on examination | Continue PEMAZYRE. |
| Symptomatic or worsening on examination | Withhold PEMAZYRE. | |
| Upon improvement after withholding | Resume at a lower dose. | |
| Symptoms persist or no improvement | Consider permanent discontinuation. | |
| Hyperphosphatemia [1] [2] | Serum phosphate >7 mg/dL to ≤10 mg/dL | Initiate phosphate-lowering therapy; monitor weekly. Withhold if not <7 mg/dL within 2 weeks. |
| Serum phosphate >10 mg/dL | Initiate phosphate-lowering therapy; monitor weekly. Withhold if not ≤10 mg/dL within 1 week. | |
| After withholding for elevated phosphate | Resume at a lower dose when levels are <7 mg/dL. | |
| Other Adverse Reactions [2] | Grade 3 | Withhold until resolution to Grade 1/baseline. Resume at a lower dose if resolves within 2 weeks. |
| Grade 4 | Permanently discontinue. |
Table 2: Recommended Dose Reduction Levels
This compound is available in three strengths to enable these dose reductions [1] [2].
| Dose Reduction | Recommended Dosage for Cholangiocarcinoma | Recommended Dosage for MLNs with FGFR1 Rearrangement |
|---|---|---|
| First | 9 mg once daily (14 days on/7 days off) | 9 mg once daily (continuous) |
| Second | 4.5 mg once daily (14 days on/7 days off) | 4.5 mg once daily (continuous) |
| Third | Permanently discontinue | 4.5 mg once daily (14 days on/7 days off)* |
\Permanently discontinue if unable to tolerate this dose [1].*
Hyperphosphatemia is both a common adverse reaction and a pharmacodynamic effect of this compound, occurring in up to 93% of patients in clinical trials [2]. Ocular and dermatologic toxicities are also frequently observed and require proactive management.
It is important for researchers to note that this compound's activity is highly specific to the type of FGFR alteration and tumor lineage. For example:
The diagrams below illustrate the clinical decision-making pathways for managing the two most critical adverse reactions associated with this compound therapy.
The table below summarizes the incidence of common adverse events associated with pemigatinib from a large systematic review and the official prescribing information [1] [2] [3].
| Adverse Event | Incidence (%) (Real-World Systematic Review [1]) | Incidence (%) (Prescribing Information [2] [3]) | Median Time to Onset |
|---|---|---|---|
| Hyperphosphatemia | 48.0% | 60% (Clinical); 93% (Laboratory) | 8 days [2] [3] |
| Diarrhea | 28.6% | 47% | Information missing |
| Fatigue | 33.0% | 42% | Information missing |
| Alopecia | Information missing | 49% | Information missing |
| Nail Toxicity | Information missing | 43% | Information missing |
| Dysgeusia | Information missing | 40% | Information missing |
| Nausea | Information missing | 40% | Information missing |
| Stomatitis | Information missing | 35% | Information missing |
| Dry Eye | 20.1% | 35% | Information missing |
| Constipation | Information missing | 35% | Information missing |
| Dry Mouth | Information missing | 34% | Information missing |
| Decreased Appetite | Information missing | 33% | Information missing |
| Arthralgia | Information missing | 25% | Information missing |
| Abdominal Pain | Information missing | 23% | Information missing |
For researchers, managing the following on-target and off-target toxicities is critical.
This is a pharmacodynamic effect of FGFR inhibition and is the most frequently reported adverse event [2] [3].
Retinal Pigment Epithelial Detachment (RPED) is a key concern.
Q1: What is the real-world evidence for this compound's safety profile? Real-world studies confirm the safety and tolerability observed in clinical trials. A Canadian patient support program study reported that none of the 18 patients discontinued this compound treatment due to adverse events, with disease progression being the primary reason for discontinuation. This supports that adverse events are manageable in a real-world population [5].
Q2: Are there any unexpected adverse events identified through pharmacovigilance? Yes, analysis of the FDA Adverse Event Reporting System (FAERS) has identified nephrolithiasis (kidney stones) as a significant unexpected adverse event not listed on the initial drug label. This highlights the value of ongoing post-marketing surveillance [6].
Q3: What are the key drug-drug interactions to consider in study design?
The following diagram illustrates the targeted signaling pathway of this compound, which is crucial for understanding its efficacy and on-target toxicities like hyperphosphatemia.
For your own research, here is a common methodology used in the cited studies to analyze real-world adverse event data from sources like the FDA Adverse Event Reporting System (FAERS) [8] [6]:
The table below summarizes key data on pemigatinib and futibatinib for the treatment of previously treated, advanced intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements.
| Aspect | This compound | Futibatinib |
|---|---|---|
| Primary Trial | FIGHT-202 [1] [2] | FOENIX-CCA2 [2] |
| Objective Response Rate (ORR) | Information missing | Information missing |
| Progression-Free Survival (PFS) (Hazard Ratio vs. Chemo) | Information missing | HR: 0.53 (Significant vs. Chemo) [2] |
| Overall Survival (OS) (Hazard Ratio vs. Chemo) | Information missing | HR: 0.49 (Significant vs. Chemo) [2] |
| Indirect Comparison (Futibatinib vs. This compound) | Reference | PFS: HR 0.89; OS: HR 0.83 (Numerical trend favoring futibatinib, not statistically significant) [2] |
| Common Adverse Events (AEs) | Alopecia, diarrhea, fatigue, dysgeusia, hyperphosphatemia [3] [4] | Alopecia, diarrhea, fatigue, dysgeusia, hyperphosphatemia [3] [4] |
| Key Monitoring Points | Hyperphosphatemia, ocular disorders [3] [4] | Hyperphosphatemia, ocular disorders [3] [4] |
| Dosing Regimen | 13.5 mg once daily, intermittently (2 weeks on/1 week off) or continuously [1] | 20 mg once daily, continuously [4] |
The efficacy data in the table primarily comes from pivotal single-arm Phase II trials. Here is an overview of their designs:
The following diagram illustrates the fundamental mechanism of action for FGFR inhibitors like this compound and futibatinib, which target the Fibroblast Growth Factor Receptor (FGFR) pathway to inhibit cancer cell proliferation.
The table below compares key efficacy and treatment data from the pivotal FIGHT-202 clinical trial with findings from recent real-world studies in the US and Canada.
| Parameter | FIGHT-202 Clinical Trial (Phase II) [1] | Canadian Real-World Study [1] [2] | US Real-World Study [3] |
|---|---|---|---|
| Study Population | 107 patients with previously treated, unresectable, locally advanced/metastatic CCA with FGFR2 rearrangements [1] | 18 patients with similar eligibility, treated via a Patient Support Program (PSP) [1] [2] | 120 patients with unresectable, locally advanced or metastatic CCA; 92.5% had FGFR2 testing, nearly all tested positive [3] |
| Median rwPFS | 7.0 months (PFS) [1] | 12.1 months (95% CI, 7.2-NR) [1] [2] | 7.4 months (95% CI, 6.4-8.6) [3] |
| Median OS | 17.5 months [1] | Not Reached (at time of publication) [1] | Data not provided in abstract |
| Objective Response Rate (ORR) | 37% [1] | 56% (physician-assessed) [1] [2] | 59.2% (real-world ORR) [3] |
| Disease Control Rate (DCR) | 82% [1] | 89% (physician-assessed) [1] [2] | Data not provided in abstract |
| Common Treatment Line | Second-line or later [1] | 66% received 2–4 prior lines of systemic therapy [1] | Prescribed as second-line (94.2%) and third-line (5.8%) therapy [3] |
| Tolerability | Generally well tolerated; most common AE: hyperphosphatemia [1] | No patients discontinued due to adverse events [1] [2] | Data not provided in abstract |
To help you evaluate the quality of this evidence, here are the methodologies used in the key studies cited.
The following diagram illustrates the targeted signaling pathway of this compound in FGFR2-altered cholangiocarcinoma.
The following table consolidates quantitative efficacy data from the pivotal FIGHT-202 clinical trial and a real-world study, providing a comprehensive view of this compound's performance.
| Study / Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Median Duration of Response (DOR) |
|---|
| FIGHT-202 (Cohort A) Previously treated, advanced CCA with FGFR2 fusions/rearrangements (N=107) [1] | 37% (3% CR, 34% PR) [1] | 82% [2] | 7.0 months [2] [1] | 17.5 months [2] [1] | 9.1 months [1] | | Canadian Real-World Study Real-world patients matching the approved indication (N=18) [2] | 56% (Physician-assessed) [2] | 89% [2] | 12.1 months (real-world PFS) [2] | Information Not Provided | Information Not Provided |
The table below places this compound's efficacy in context by comparing it with historical chemotherapy data and another FGFR inhibitor, futibatinib, based on an indirect treatment comparison.
| Treatment / Data Source | Comparison Outcome |
|---|---|
| Chemotherapy (Historical Context) | In the FIGHT-202 trial, the median OS for patients with FGFR2 alterations who received chemotherapy as a previous line of therapy was 12.7 months, which is lower than the 17.5 months observed with this compound in a later line of treatment [2]. |
| Futibatinib (Indirect Comparison) | An indirect treatment comparison (ITC) of the FOENIX-CCA2 (futibatinib) and FIGHT-202 (this compound) trials showed a numerical trend favoring futibatinib across all efficacy parameters, including PFS and OS. However, these trends did not reach statistical significance, meaning a definitive conclusion on superiority cannot be drawn [3] [4]. |
To critically assess the data, understanding the design of the key trials is essential.
FIGHT-202 Trial Design [2] [1]:
Indirect Treatment Comparison (Futibatinib vs. This compound) [3] [4]:
This compound has a recognizable and manageable safety profile [5] [1].
The following diagram illustrates the targeted signaling pathway and the logical workflow for patient selection and treatment with this compound, summarizing its role in clinical practice.
| Drug Name | FGFR Target | Most Common Adverse Events (AEs) | Notable Safety Findings | Onset of AEs (Median Time) |
|---|
| Pemigatinib | FGFR1, FGFR2, FGFR3 [1] [2] | Very Common ( >50%): Hyperphosphatemia (84%), Stomatitis (53%) Common: Alopecia, Diarrhea, Fatigue, Dysgeusia [3] [4] | - Hyperphosphatemia is an expected on-target effect [4]
The safety profiles of these drugs are directly linked to their mechanism of action. The following diagram illustrates the FGFR signaling pathway and how inhibitors like this compound work.
As shown above, this compound is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3 [1] [2]. By binding to the ATP-binding site, it prevents receptor phosphorylation and activation, thereby blocking the downstream signaling pathways that drive tumor cell growth and survival [2].
Many of the shared adverse events like hyperphosphatemia are considered on-target effects, resulting from the disruption of FGF23-mediated phosphate reabsorption in the kidneys [4] [5]. Ocular disorders are another class effect, though they appear more frequently and severely with erdafitinib [5].
The data in this guide comes from different types of studies, each with its own strengths. Understanding their methodologies is key to interpreting the results.
For researchers and clinicians, the following points are critical:
| Data Source / Study | Study Design | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| Systematic Review (2025) [1] | Systematic Review (5 studies, n=459) | Previously treated CCA with FGFR2 fusions/rearrangements | 43.2% (CR: 3%) | 80.1% (SD: 36.9%) | 6.3 - 8.7 months (varied across studies) |
| FIGHT-202 Trial (Cohort A) [2] | Single-arm Phase II Trial (n=107) | Previously treated, unresectable/metastatic CCA with FGFR2 fusions/rearrangements | 37% | 82% | 7.0 months |
| Real-World Canadian Study (2025) [2] | Retrospective Cohort (n=18) | Real-world patients treated in a Canadian support program | 56% | 89% | 12.1 months (real-world PFS) |
The primary data on pemigatinib's efficacy, particularly from the pivotal FIGHT-202 trial, was generated using standardized oncology research protocols [2]:
This compound is a potent and selective oral inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3). It works by competitively blocking ATP-binding, thereby inhibiting FGFR phosphorylation and signaling. In cancers driven by FGFR2 alterations (like fusions), this blockade halts downstream signaling pathways that promote tumor cell proliferation and survival [4] [5].
A significant challenge is acquired resistance to FGFR inhibitors. Research indicates that resistance can emerge through convergent evolution in the MAPK signaling pathway [6]:
Mechanisms of Resistance to FGFR Inhibitors
Effective management of adverse events is crucial for maintaining therapy. The most common adverse reactions are summarized below [1] [4]:
| Adverse Reaction | Incidence (≥20%) | Management Considerations |
|---|---|---|
| Hyperphosphatemia | 60% - 93% | Phosphate-lowering diet/therapy; dose modifications may be needed [4]. |
| Alopecia | 49% | Supportive care [4]. |
| Diarrhea | 47% | Supportive care [4]. |
| Nail toxicity | 43% | Supportive care [4]. |
| Fatigue | 42% | Supportive care; may require dose interruption/reduction [4]. |
| Dysgeusia | 40% | Supportive care [4]. |
| Nausea | 40% | Supportive care [4]. |
| Stomatitis | 35% | Supportive care; may require dose interruption/reduction [4]. |
| Dry Eye | 35% | Ocular demulcents [4]. |
Key Safety Warnings:
| Aspect | Details |
|---|---|
| Approved Indication | Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1] [2]. |
| Recommended Phase II Dose | 13.5 mg orally, once daily, on an intermittent schedule (2 weeks on, 1 week off) [1]. |
| Key Efficacy Data (from Clinical Trials) | |
| - Overall Response Rate (ORR) | 37.0% - 43.2% in patients with FGFR2 fusions/rearrangements [1] [3]. |
| - Complete Response (CR) Rate | Approximately 3% [3]. |
| - Median Duration of Response (DOR) | 7.3 to 8.1 months [1]. |
| - Median Progression-Free Survival (PFS) | 7.0 months [1]. |
| Key Safety Data (from Clinical Trials) | |
| - Most Common Treatment-Emergent Adverse Event (TEAE) | Hyperphosphatemia (75.0%; grade ≥3, 2.3%) [1]. This is an on-target, pharmacodynamic effect of FGFR inhibition. |
| - Other Common TEAEs | Alopecia, diarrhea, fatigue, dysgeusia, dry eyes [4] [3]. |
| - TEAE Management | Dose interruption (51.6%), dose reduction (10.9%), and TEAE-related discontinuation (10.2%) were reported [1]. |
| Expanded Access Program (EAP) Findings | |
| - Primary Focus | Safety and tolerability in a real-world context [5]. |
| - Most Frequent Adverse Event | Hyperphosphatemia (22.5%) [5]. |
| - Most Common Serious AE | Cholangitis (3.4%) [5]. |
| - Treatment Discontinuation due to AEs | 7.9% of patients [5]. |
For research and development professionals, the methodologies from key studies are detailed below.
The diagrams below illustrate this compound's mechanism of action and its clinical development pathway.
Diagram 1: this compound inhibits the FGFR2 signaling pathway. In cholangiocarcinoma with FGFR2 fusions or rearrangements, the receptor is constitutively active, driving tumor growth. This compound binds to and inhibits FGFR2, blocking downstream signaling pathways that promote cell proliferation and survival [3] [2].
Diagram 2: Clinical decision pathway for this compound use. Treatment is contingent on identifying an FGFR2 alteration via molecular testing. Once initiated, proactive monitoring for efficacy and common adverse events, particularly hyperphosphatemia, is essential [1] [5] [3].
The table below summarizes the consolidated efficacy and safety data for this compound from a systematic review of five studies involving 459 patients [1] [2].
| Parameter | Summary Data |
|---|---|
| Overall Objective Response Rate (ORR) | 43.2% [1] [2] |
| Complete Response (CR) Rate | 3% [1] [2] |
| Stable Disease (SD) Rate | 36.9% [1] [2] |
| Disease Control Rate (DCR = ORR + SD) | 80.1% |
| Disease Progression | 14.9% [1] [2] |
| Median Progression-Free Survival (PFS) | Ranged from 6.3 to 8.7 months across studies [1] [2] |
| Most Common Adverse Events (AEs) | Hyperphosphatemia (48%), Diarrhea (28.6%), Fatigue (33%), Dry Eyes (20.1%) [1] [2] |
For context, the table below compares this compound with other approved targeted therapies for cholangiocarcinoma, based on a separate systematic review focused on safety profiles [3] [4].
| Therapy | Target | Most Common Adverse Events | Unique / Notable Adverse Events |
|---|---|---|---|
| This compound | FGFR1-3 | Alopecia, diarrhea, fatigue, dysgeusia (metallic taste) [3] [4] | Hyperphosphatemia, ocular disorders (e.g., dry eyes) [1] [3] [4] |
| Futibatinib | FGFR1-4 | Alopecia, diarrhea, fatigue, dysgeusia [3] [4] | Hyperphosphatemia, hypophosphatemia, ocular disorders [3] [4] |
| Ivosidenib | IDH1 | Diarrhea, fatigue, nausea [3] [4] | QTc interval prolongation (dose-dependent) [3] [4] |
A key similarity between the FGFR inhibitors (this compound and futibatinib) is their association with on-target toxicities, such as hyperphosphatemia, due to the role of FGFR signaling in phosphate metabolism [3] [4]. These AEs are generally manageable with dose modifications and supportive care [3] [4] [2].
Understanding the design of pivotal studies is crucial for interpreting the data. Here are the methodologies from key trials that form the evidence base for this compound.
This compound is a selective, competitive inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3 [1]. The following diagram illustrates how its mechanism disrupts the oncogenic signaling driven by FGFR2 fusions in cholangiocarcinoma.
This mechanism leads to the inhibition of tumor cell proliferation, survival, and angiogenesis, thereby exerting an antitumor effect in FGFR2-altered cancers [1].
Current evidence positions this compound as an important treatment option for the subset of patients with FGFR2-altered cholangiocarcinoma. However, several key implications and future research directions emerge: